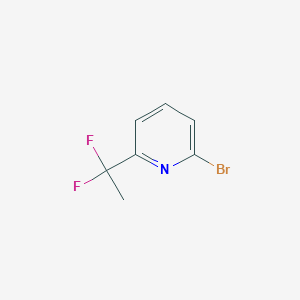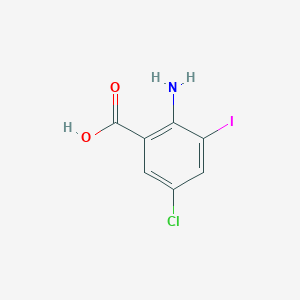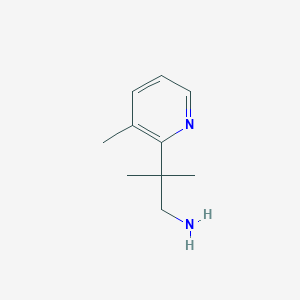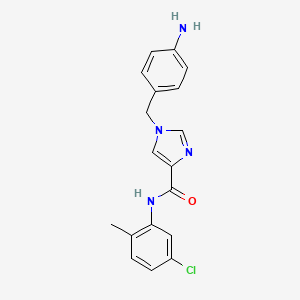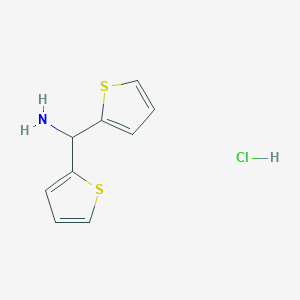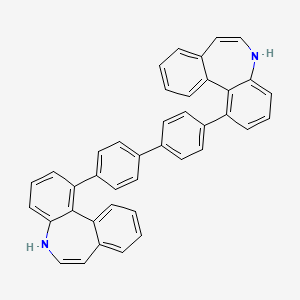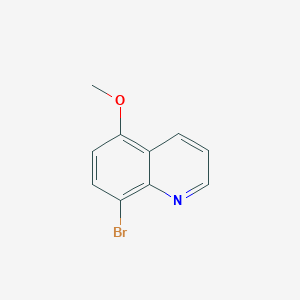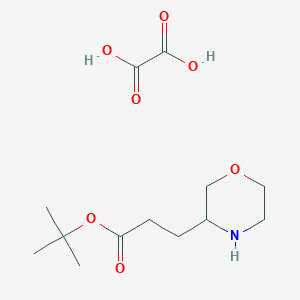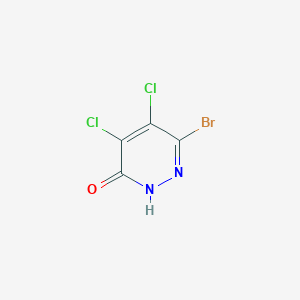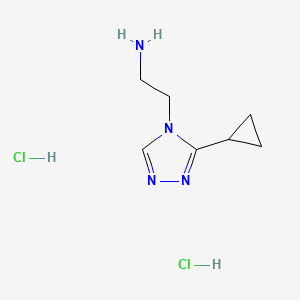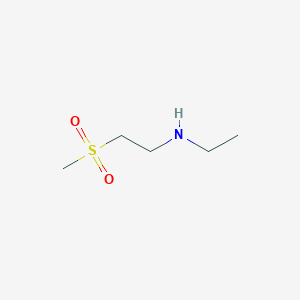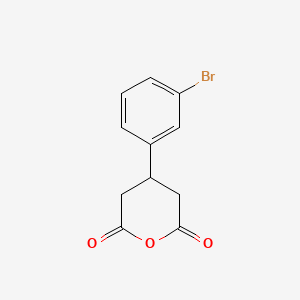
4-(3-Bromophenyl)oxane-2,6-dione
Overview
Description
“4-(3-Bromophenyl)oxane-2,6-dione” is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-(3-Bromophenyl)oxane-2,6-dione” is represented by the formula C11H9BrO3 . This indicates that the molecule consists of 11 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .
Scientific Research Applications
Summary of the Application
The study investigates the biological activities of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component, on rainbow trout alevins . The compound is studied for its potential neurotoxic effects.
Methods of Application or Experimental Procedures
The study involves the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of the alevins are then assessed .
Results or Outcomes
The study found that the pyrazoline derivative had effects on the AchE activity and MDA level in the brain of alevins .
2. Electrofluorochromic Switching of Heat-Induced Cross-Linkable Multi-Styryl-Terminated Triphenylamine and Tetraphenylethylene Derivatives
Summary of the Application
The study focuses on the electrofluorochromic (EFC) properties of heat-induced cross-linkable multi-styryl-terminated triphenylamine and tetraphenylethylene derivatives . These materials can have their color and fluorescence modulated by applying an external electrical bias.
Methods of Application or Experimental Procedures
The study involves the synthesis of the derivatives via Suzuki cross-coupling between bis(4-bromophenyl)amine and 4-vinylphenylboronic acid . The EFC properties of the derivatives are then studied when spin-coated onto ITO–glass substrates .
Results or Outcomes
The study found that the derivatives exhibited EFC properties with the quenching of blue to yellow fluorescence with I OFF/ON contrast ratios of up to 7.0 .
3. Synthesis of Biologically Active Compounds
Summary of the Application
The study investigates the synthesis of biologically active compounds using acyl Meldrum’s acids . These compounds are used in the preparation of various biologically active compounds such as β-lactams, pilicides, isooxazol-3-ols, tetramic acid derivatives, or analogues of prodigiosin family antibiotics .
Methods of Application or Experimental Procedures
The study involves the synthesis of the biologically active compounds using acyl Meldrum’s acids . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .
Results or Outcomes
The study found that the key trend of synthetic applications of acyl Meldrum’s acids is focused on the preparation of biologically active compounds .
4. Fluorescent and Colorimetric Chemosensors
Summary of the Application
The study investigates the use of 1,8-naphthalimide derivatives as fluorescent and colorimetric chemosensors . These chemosensors are used for the detection of cations .
Methods of Application or Experimental Procedures
The study involves the synthesis of 1,8-naphthalimide derivatives and their application as chemosensors . The chemosensors’ ability to detect cations is then assessed .
Results or Outcomes
The study found that the 1,8-naphthalimide derivatives could effectively detect cations .
Safety And Hazards
The safety data sheet (SDS) for “4-(3-Bromophenyl)oxane-2,6-dione” suggests that it may pose certain hazards. Precautionary measures should be taken to avoid contact with skin and eyes, avoid dust formation, and avoid breathing in vapours, mist, or gas . Always refer to the SDS for detailed safety information.
properties
IUPAC Name |
4-(3-bromophenyl)oxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-9-3-1-2-7(4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVLFVQHEWEATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712007 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)oxane-2,6-dione | |
CAS RN |
232595-93-6 | |
| Record name | 4-(3-Bromophenyl)oxane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



